
4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Descripción general
Descripción
The compound is a derivative of triazolone with a methoxyphenyl group. Triazolones are a class of organic compounds that contain a five-membered aromatic ring with three nitrogen atoms. The methoxyphenyl group suggests that this compound may have properties similar to other methoxyphenyl compounds, which are often used in the development of pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Methoxyphenyl groups can participate in a variety of chemical reactions, particularly if the compound is exposed to conditions that can break the ether bond .
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research on 1,2,4-Triazole derivatives, including structures similar to 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, has shown their potential in antimicrobial activities. Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found that some possessed good or moderate activities against test microorganisms, highlighting the compound's relevance in antimicrobial research (Bektaş et al., 2007).
Structural and Computational Studies
Structural determination and computational studies of 1,2,4-triazole derivatives have been conducted to understand their properties better. For instance, Ünlüer et al. (2020) performed computational and X-ray diffraction studies on various 1,2,4-triazole derivatives, providing insights into their molecular structures and potential applications (Ünlüer et al., 2020).
Synthesis and Structural Characteristics
Osmanov et al. (2020) focused on the synthesis and structural characteristics of 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole derivatives. Their research provides valuable information on the synthesis process and the resultant molecular structures, which could be critical for further applications in various fields (Osmanov et al., 2020).
Serotonin Receptor Ligands
Salerno et al. (2004) synthesized a series of 1,2,4-triazole derivatives aimed at obtaining new selective 5-HT1A ligands. This research indicates the potential of 1,2,4-triazole derivatives in neuropsychopharmacology, particularly in modulating serotonin receptors (Salerno et al., 2004).
Molecular Docking Studies as EGFR Inhibitors
Karayel (2021) conducted molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole. The study explored the anti-cancer properties of these compounds, demonstrating their potential as EGFR inhibitors, which could be pivotal in cancer treatment research (Karayel, 2021).
Corrosion Inhibition
Bentiss et al. (2009) studied the performance of a compound similar to 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one as a corrosion inhibitor on mild steel. Their findings highlight the potential application of 1,2,4-triazole derivatives in industrial contexts, especially in protecting metals against corrosion (Bentiss et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8-4-2-3-7(5-8)12-6-10-11-9(12)13/h2-6H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWJSCSTMWBREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



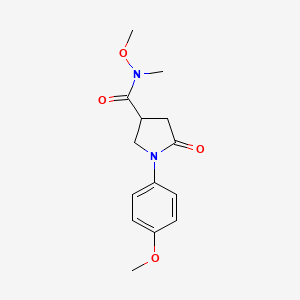
![tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate](/img/structure/B1404710.png)
![4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid](/img/structure/B1404712.png)
![(4-{2,4-Diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}phenyl)methanol](/img/structure/B1404713.png)
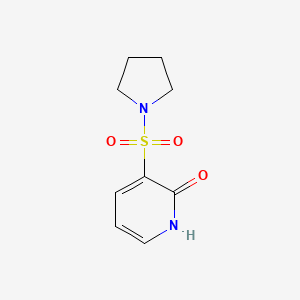
![[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404716.png)

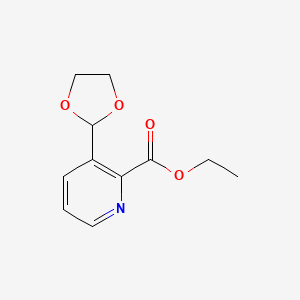
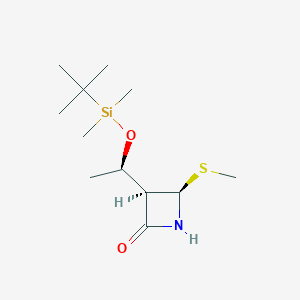

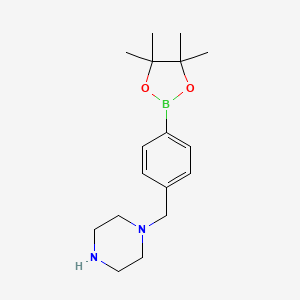

![1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine](/img/structure/B1404728.png)
